molecular formula C10H19NOS B1472307 (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol CAS No. 1552246-66-8

(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol

Cat. No. B1472307
CAS RN: 1552246-66-8
M. Wt: 201.33 g/mol
InChI Key: SMZIKBRFSGMAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol (THPPM) is an organic compound belonging to the family of piperidines. It is a colorless liquid with a boiling point of 140°C and a molecular weight of 166.26 g/mol. THPPM is a synthetic compound that has been used in a variety of scientific research applications, including as a medicinal agent and as an intermediate in organic synthesis. It has also been investigated for its potential therapeutic effects in various medical conditions.

Scientific Research Applications

(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol has been used in a variety of scientific research applications, including as a medicinal agent and as an intermediate in organic synthesis. It has been investigated for its potential therapeutic effects in various medical conditions, including cardiovascular disease, diabetes, and cancer. Additionally, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available commercially. Additionally, it has a wide range of potential applications, including as a medicinal agent and as an intermediate in organic synthesis. However, there are also some potential limitations, such as the lack of information regarding the exact mechanism of action and the potential for toxicity at high doses.

Future Directions

Given the wide range of potential applications of (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol, there are numerous future directions that could be explored. These include further investigation into the exact mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic effects in various medical conditions. Additionally, further research could be conducted into the potential toxicity of (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol and the development of novel strategies to reduce or eliminate this toxicity. Further research could also be conducted into the potential of (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol to modulate the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

properties

IUPAC Name

[1-(thiolan-3-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS/c12-7-9-1-4-11(5-2-9)10-3-6-13-8-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZIKBRFSGMAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol
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(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol
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(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanol

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